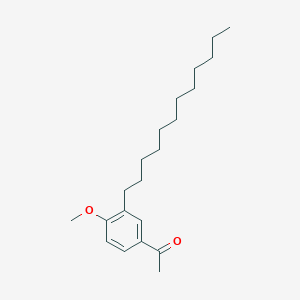
(Butan-2-yl)(dimethyl)oxo-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Butan-2-yl)(dimethyl)oxo-lambda~5~-phosphane is a chemical compound known for its unique structure and properties. It is a member of the phosphane family, characterized by the presence of a phosphorus atom bonded to various organic groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)(dimethyl)oxo-lambda~5~-phosphane typically involves the reaction of butan-2-yl groups with dimethylphosphine oxide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is usually catalyzed by a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reaction time. The product is then purified using techniques like distillation and recrystallization to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
(Butan-2-yl)(dimethyl)oxo-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The butan-2-yl and dimethyl groups can be substituted with other organic groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and solvents such as ethanol or methanol.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphane derivatives depending on the substituents used.
Aplicaciones Científicas De Investigación
(Butan-2-yl)(dimethyl)oxo-lambda~5~-phosphane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential role in biological systems and as a probe for studying phosphorus-containing biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (Butan-2-yl)(dimethyl)oxo-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, influencing various biochemical pathways. Its unique structure allows it to participate in specific reactions, making it a valuable tool in research and industrial applications .
Comparación Con Compuestos Similares
Similar Compounds
- Trimethylphosphine oxide
- Diethylphosphine oxide
- Diphenylphosphine oxide
Uniqueness
(Butan-2-yl)(dimethyl)oxo-lambda~5~-phosphane is unique due to its specific combination of butan-2-yl and dimethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications that other similar compounds may not fulfill .
Propiedades
Número CAS |
65001-18-5 |
|---|---|
Fórmula molecular |
C6H15OP |
Peso molecular |
134.16 g/mol |
Nombre IUPAC |
2-dimethylphosphorylbutane |
InChI |
InChI=1S/C6H15OP/c1-5-6(2)8(3,4)7/h6H,5H2,1-4H3 |
Clave InChI |
DDRSLBFRHAAWHV-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)P(=O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



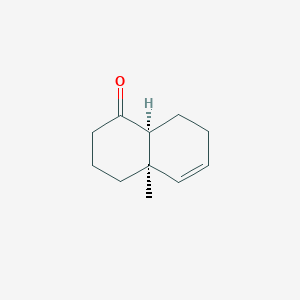
![Oxazolo[4,5-c]quinolin-4(5H)-one, 5-methyl-2-(4-methylphenyl)-](/img/structure/B14485101.png)
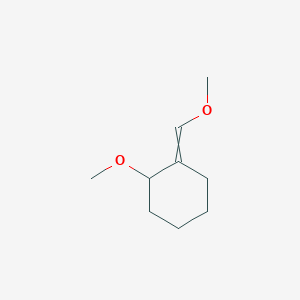
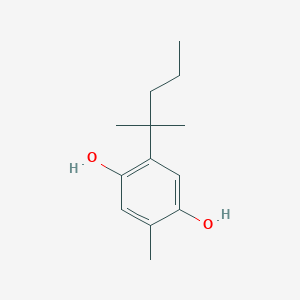
![1-(2-{3-[4-(1H-Benzimidazol-2-yl)quinolin-2-yl]phenyl}hydrazinylidene)naphthalen-2(1H)-one](/img/structure/B14485117.png)
![1-[(2-Hydroxyethyl)amino]-3-[(1H-inden-4-yl)oxy]propan-2-ol](/img/structure/B14485129.png)
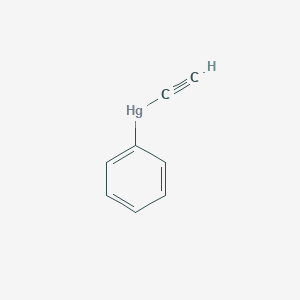
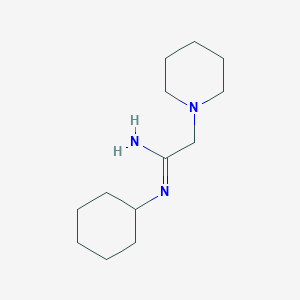
![2,6-Pyridinediamine, 3-[(4-methoxyphenyl)azo]-, monohydrochloride](/img/structure/B14485144.png)
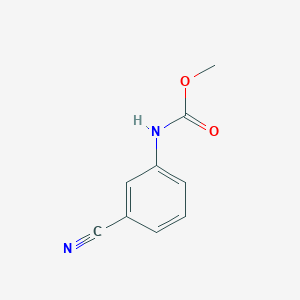
![{[(4-Methoxyphenyl)sulfanyl]methylidene}propanedinitrile](/img/structure/B14485165.png)
![2,6-Pyridinediamine, 3-[(4-methoxyphenyl)azo]-, monohydrochloride](/img/structure/B14485173.png)
